molecular formula C43H68N8O22 B10831322 Tris-NTA

Tris-NTA

Cat. No.: B10831322
M. Wt: 1049.0 g/mol
InChI Key: SRHQOOQNBLZULK-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-Nitrilotriacetic Acid (Tris-NTA) is a compound that consists of three nitrilotriacetic acid moieties coupled to a cyclic scaffold. This structure allows this compound to simultaneously bind six histidine residues of a hexahistidine tag (His6-tag), yielding nanomolar binding affinity and a well-defined 1:1 stoichiometry . This compound is widely used in biochemical and biophysical research due to its high affinity for histidine-tagged proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-NTA is synthesized by coupling three nitrilotriacetic acid moieties to a cyclic scaffold. The process involves the use of chelators such as nitrilotriacetic acid, which stably bind nickel ions via three oxygen atoms and one nitrogen atom. The two remaining coordination sites of nickel can each bind one histidine moiety of a His-tag .

Industrial Production Methods: In industrial settings, this compound is produced by combining nitrilotriacetic acid with a cyclic scaffold under controlled conditions. The process ensures high purity and yield, making it suitable for large-scale applications in protein labeling and purification .

Chemical Reactions Analysis

Types of Reactions: Tris-NTA primarily undergoes coordination reactions with metal ions, particularly nickel ions. The binding of nickel ions to this compound forms a stable complex that can interact with histidine residues on proteins .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound-nickel complex, which can bind histidine-tagged proteins with high specificity and affinity .

Mechanism of Action

The mechanism of action of Tris-NTA involves the formation of a stable complex with nickel ions, which can then bind to histidine residues on proteins. The imidazole groups of histidine form coordinative bonds with the nickel ions, resulting in a high-affinity interaction. This binding is highly specific and can be reversed by adding imidazole or EDTA, which competes with histidine for binding to the nickel ions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s ability to bind six histidine residues simultaneously gives it a much higher binding affinity compared to mono-NTA and IDA. This makes this compound particularly useful for applications requiring high specificity and stability, such as protein purification and labeling .

Properties

Molecular Formula

C43H68N8O22

Molecular Weight

1049.0 g/mol

IUPAC Name

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1

InChI Key

SRHQOOQNBLZULK-DTXPUJKBSA-N

Isomeric SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.